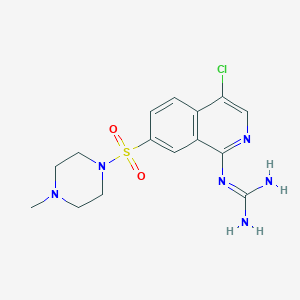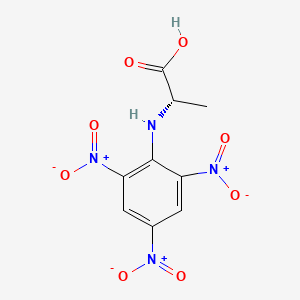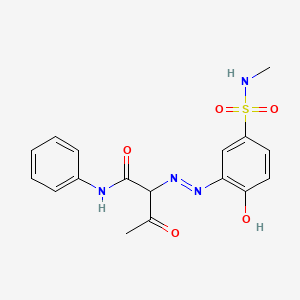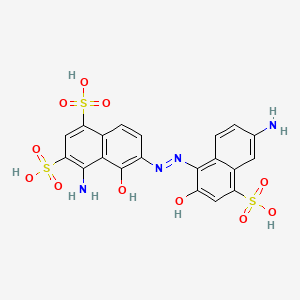
Ethyl (2-amino-6-((1,2-diphenylethyl)amino)pyridin-3-yl)carbamate monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-amino-6-((1,2-diphenylethyl)amino)pyridin-3-yl)carbamate monohydrochloride is a chemical compound with the molecular formula C22H25ClN4O2 and a molecular weight of 412.913 g/mol It is known for its complex structure, which includes a pyridine ring substituted with amino and carbamate groups, as well as a diphenylethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-amino-6-((1,2-diphenylethyl)amino)pyridin-3-yl)carbamate monohydrochloride typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of Amino and Carbamate Groups: Amino and carbamate groups are introduced through nucleophilic substitution reactions.
Attachment of the Diphenylethylamine Moiety: The diphenylethylamine moiety is attached via a coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2-amino-6-((1,2-diphenylethyl)amino)pyridin-3-yl)carbamate monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino or carbamate groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl (2-amino-6-((1,2-diphenylethyl)amino)pyridin-3-yl)carbamate monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl (2-amino-6-((1,2-diphenylethyl)amino)pyridin-3-yl)carbamate monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Ethyl (2-amino-6-((1,2-diphenylethyl)amino)pyridin-3-yl)carbamate monohydrochloride can be compared with other similar compounds, such as:
Ethyl (2-amino-6-((1,2-diphenylethyl)amino)pyridin-3-yl)carbamate: Lacks the hydrochloride moiety, which may affect its solubility and reactivity.
Ethyl (2-amino-6-((1,2-diphenylethyl)amino)pyridin-3-yl)carbamate dihydrochloride: Contains an additional hydrochloride moiety, which may enhance its stability and solubility.
Ethyl (2-amino-6-((1,2-diphenylethyl)amino)pyridin-3-yl)carbamate sulfate: Contains a sulfate moiety, which may alter its chemical properties and biological activity.
Propriétés
Numéro CAS |
33400-47-4 |
|---|---|
Formule moléculaire |
C22H25ClN4O2 |
Poids moléculaire |
412.9 g/mol |
Nom IUPAC |
ethyl N-[2-amino-6-(1,2-diphenylethylamino)pyridin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C22H24N4O2.ClH/c1-2-28-22(27)25-18-13-14-20(26-21(18)23)24-19(17-11-7-4-8-12-17)15-16-9-5-3-6-10-16;/h3-14,19H,2,15H2,1H3,(H,25,27)(H3,23,24,26);1H |
Clé InChI |
XQWVQRJTEUTZRV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=C(N=C(C=C1)NC(CC2=CC=CC=C2)C3=CC=CC=C3)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Digoxigenin-beta-D-glucosid [German]](/img/structure/B13747042.png)
![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)





![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)
![Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine](/img/structure/B13747097.png)

![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B13747112.png)



